4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl-
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Overview
Description
4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner-Von Miller reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, where the quinoline derivative is reacted with appropriate amines.
Addition of the Dicyanomethyl Group: The dicyanomethyl group can be introduced via nucleophilic substitution reactions using dicyanomethane as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent.
Signal Transduction Pathways: The compound may affect signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxamide: Known for its antibacterial properties.
N-(Diphenylmethyl)-2-phenyl-4-quinolinecarboxamide: Investigated for its potential as a neurokinin receptor antagonist.
Uniqueness
4-Quinolinecarboxamide, 2-(dicyanomethyl)-N,N-diethyl- is unique due to its dicyanomethyl group, which imparts distinct electronic properties and reactivity compared to other quinoline derivatives .
Properties
CAS No. |
194713-16-1 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(dicyanomethyl)-N,N-diethylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-3-21(4-2)17(22)14-9-16(12(10-18)11-19)20-15-8-6-5-7-13(14)15/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
XKEXSNWLUPJZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C#N |
Origin of Product |
United States |
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